molecular formula C17H20FN3O B2505867 N-(1-Cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-YL)acetamide CAS No. 1436101-88-0

N-(1-Cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-YL)acetamide

Cat. No. B2505867
CAS RN: 1436101-88-0
M. Wt: 301.365
InChI Key: YNUGUWBTOKJSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(1-Cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide" is a derivative of the quinoline class, which has been extensively studied for its potential in treating various diseases. Quinoline derivatives have shown promise as potent inhibitors of Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentration (MIC) values as low as 0.05 µM and activity against drug-resistant strains . These compounds have also been identified as targeting the cytochrome bc1 complex in M. tuberculosis, which is a novel mechanism of action compared to other antitubercular drugs .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, including the use of isocyanides, quinoline carbaldehydes, and carboxylic acids in a Passerini three-component reaction . Additionally, a new route for the synthesis of a related compound, N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, has been described, which is a key intermediate for selective EGFR kinase inhibitors . This demonstrates the versatility of quinoline derivatives in the synthesis of compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The specific substitutions on the quinoline ring, such as the cyano and fluoro groups, as well as the cyclopropyl and acetamide groups, can significantly influence the biological activity and target specificity of these compounds .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclization, as demonstrated in the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one via palladium-catalysed cyclisation . These reactions are crucial for the formation of the quinoline core and for introducing functional groups that are essential for the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, stability, and reactivity, are important for their biological activity and pharmacokinetic profile. For instance, the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides by a three-component reaction in water suggests that these compounds can be synthesized under mild conditions, which may be beneficial for large-scale production . Additionally, the antiproliferative activities of certain quinoline derivatives against various human cancer cell lines indicate that these compounds have specific cytotoxicity, which is a desirable property for anticancer agents .

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(5-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c1-17(11-19,12-7-8-12)20-16(22)10-21-9-3-4-13-14(18)5-2-6-15(13)21/h2,5-6,12H,3-4,7-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUGUWBTOKJSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2CCCC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.